4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
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Overview
Description
4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is an organic compound that belongs to the class of aromatic compounds known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a pyrazole ring substituted with a methyl and isobutyl group, which is linked to a benzene ring through an aminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol can be achieved through a multi-step process involving several key reactions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Substitution Reactions: The methyl and isobutyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Coupling with Benzene Ring: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used to form the aminomethyl linkage to the benzene ring.
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Receptor Binding: The pyrazole ring may interact with specific receptors, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
3-methylbenzene-1,2-diol: Similar structure but lacks the pyrazole ring.
4-methylbenzene-1,2-diol: Similar structure but lacks the aminomethyl and pyrazole groups.
1,2-dihydroxybenzene: Basic structure of benzenediol without additional substituents.
Uniqueness
4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is unique due to the presence of the pyrazole ring and the aminomethyl linkage, which confer specific chemical and biological properties not found in simpler benzenediols. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H21N3O2 |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
4-[[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)8-18-9-14(11(3)17-18)16-7-12-4-5-13(19)6-15(12)20/h4-6,9-10,16,19-20H,7-8H2,1-3H3 |
InChI Key |
PTCUPLPWTFLZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=C(C=C(C=C2)O)O)CC(C)C |
Origin of Product |
United States |
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